Biotin-PEG4-PC-PEG4-alkyne

O-GlcNAc proteomics Chemoenzymatic labeling Mass spectrometry

In proteomics and targeted protein degradation, non-cleavable biotin linkers force harsh denaturing elution that destroys protein folding and activity. Biotin-PEG4-PC-PEG4-alkyne provides gentle UV 365 nm photorelease of intact, active proteins. • O-GlcNAc proteomics: identifies 2,906 sites (1,611 novel), outperforming Dde/Diazo-cleavable alternatives. • BONCAT-DidBiT: >2-fold improvement in peptide IDs, >50% more protein IDs vs. non-cleavable probes. • PC-SNAG affinity purification: higher purity than His-tag IMAC with preserved enzymatic activity. ≥95% purity; -20°C storage; ambient shipping.

Molecular Formula C42H66N6O15S
Molecular Weight 927.08
Cat. No. B1193325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-PC-PEG4-alkyne
SynonymsPC-Biotin-PEG4-PEG4-alkyne
Molecular FormulaC42H66N6O15S
Molecular Weight927.08
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C
InChIInChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1
InChIKeyOMTHNWBCRDLESW-UFVNHSNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG4-PC-PEG4-alkyne: Procurement-Ready Photocleavable Biotin-Alkyne Linker for Affinity Capture and Click Chemistry


Biotin-PEG4-PC-PEG4-alkyne (CAS: 1869922-24-6; MW: 927.07) is a trifunctional bioconjugation reagent belonging to the photocleavable biotin-alkyne linker class . It integrates a biotin moiety for high-affinity streptavidin/avidin capture, dual polyethylene glycol (PEG4) hydrophilic spacers that enhance aqueous solubility and reduce steric hindrance, a photocleavable (PC) ortho-nitrobenzyl-based linker enabling UV-triggered (365 nm) release of captured biomolecules, and a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This compound is functionally distinct from non-cleavable biotin-alkyne linkers, acid-cleavable DADPS biotin linkers, and single-PEG3 photocleavable analogs, with its dual-PEG4 architecture and orthogonal catch-and-release capability providing quantifiable advantages in affinity purification workflows and multifunctional probe construction .

Biotin-PEG4-PC-PEG4-alkyne: Why Non-Photocleavable or Single-PEG Biotin-Alkynes Cannot Substitute in Catch-and-Release Workflows


Generic biotin-alkyne linkers lack the integrated photocleavable functionality that enables gentle, reagent-free elution of intact biomolecules from streptavidin-coated surfaces, forcing users to rely on harsh denaturing conditions (e.g., boiling in SDS, 8 M guanidine-HCl, or low pH) that compromise protein folding, enzymatic activity, and downstream assay compatibility [1]. Among photocleavable alternatives, single-PEG3 versions (MW ~781 Da) provide insufficient spacer length to mitigate steric interference between the bulky streptavidin tetramer and conjugated biomolecules, reducing labeling efficiency for large protein targets . Acid-cleavable linkers such as DADPS-biotin-alkyne require acidic conditions (pH < 3) that induce protein precipitation and denaturation [2]. Furthermore, non-PEG or short-chain linkers exhibit poor aqueous solubility, necessitating organic co-solvents that may denature sensitive biological samples [3]. The dual-PEG4 architecture and photocleavable core of this compound directly address each of these failure modes with quantifiable performance metrics.

Biotin-PEG4-PC-PEG4-alkyne Procurement Evidence: Quantified Performance Differentiation vs. Comparator Probes


PC-Biotin-Alkyne Outperforms Dde- and Diazo-Cleavable Probes in O-GlcNAc Proteomics Site Identification Depth

In a head-to-head comparison of four cleavable bioorthogonal biotin-alkyne probes for O-GlcNAc proteomics using mouse brain lysates, PC-biotin-alkyne identified a substantially higher number of O-GlcNAc sites than Dde-biotin-alkyne and Diazo-biotin-alkyne probes [1]. The PC-biotin-alkyne workflow yielded 2,906 unambiguous O-GlcNAc sites on 878 proteins, representing the deepest coverage among the four probes evaluated [1]. This superior performance is attributed to the efficient and complete photocleavage mechanism of the ortho-nitrobenzyl PC linker under near-UV irradiation, which releases captured glycopeptides without leaving residual linker fragments that interfere with MS detection [1].

O-GlcNAc proteomics Chemoenzymatic labeling Mass spectrometry

Photocleavable Biotin Scaffold Enables >90% Protein Release Efficiency with Preserved Native Enzymatic Activity vs. Denaturing Elution

The photocleavable biotin (PC-biotin) purification method (PC-SNAG) achieves efficient photorelease of captured proteins, with typical release efficiencies exceeding 90% within 5-25 minutes using a low-intensity 365 nm UV lamp at 1-5 mW/cm² . Compared to polyhistidine tag-based affinity purification using imidazole elution, PC-SNAG provided higher purity while maintaining comparable protein yield using a glutathione-S-transferase (GST) test protein [1]. Critically, PC-SNAG-purified proteins retained native enzymatic activity and were suitable for downstream functional assays such as protein-protein interaction studies on microarrays, whereas denaturing elution from standard streptavidin (requiring boiling, SDS, or chaotropic agents) irreversibly destroys protein folding and activity [1].

Affinity purification Protein microarrays Cell-free protein expression

Dual-PEG4 Spacer Architecture Provides Extended Reach for Reduced Steric Hindrance vs. Single-PEG3 and C6 Spacer Alternatives

Biotin-PEG4-PC-PEG4-alkyne incorporates two PEG4 spacers flanking the central PC linker, providing an extended hydrophilic arm with an estimated atom count significantly greater than the 15-atom triethylene glycol (TEG/PEG3) spacer found in single-PEG photocleavable alternatives . Biotin-TEG linkers (15 atoms) are specifically recommended over standard C6 spacers to avoid steric hindrance issues when attaching oligonucleotides to nanospheres or magnetic beads, as the increased distance allows the biotin moiety to properly access the deep binding pocket of the streptavidin tetramer [1]. The dual-PEG4 architecture of this compound extends this spacing further, providing greater flexibility and reduced steric interference for large biomolecule conjugates such as antibodies, protein complexes, and PROTAC assemblies .

Bioconjugation efficiency Streptavidin binding Oligonucleotide labeling

PC-Biotin Scaffold Enables 30-Fold Prodrug Toxicity Reduction with Light-Triggered Activation vs. Free Doxorubicin

Nanoparticles constructed entirely from a doxorubicin-photocleavable biotin conjugate (DOX-PCB) exhibit 30-fold lower cytotoxicity toward cells compared to free doxorubicin, but can be activated upon exposure to 365 nm light to release fully potent therapeutic doxorubicin [1]. The DOX-PCB nanoparticles have an average diameter of approximately 100 nm and achieve maximal possible prodrug loading capacity without requiring support structures or coatings that would otherwise dilute the active payload [1]. This demonstrates the functional utility of the photocleavable biotin scaffold (the core of Biotin-PEG4-PC-PEG4-alkyne) in creating light-responsive therapeutic systems with tunable, spatially controlled toxicity.

Prodrug nanoparticles Light-activatable therapeutics Drug delivery

Cleavable Biotin-Alkyne Probes Enable >2× Peptide Identification vs. Uncleavable BA in BONCAT-DidBiT Quantitative Proteomics

In a direct comparison of cleavable vs. uncleavable biotin-alkyne (BA) probes for newly synthesized protein (NSP) detection via BONCAT-DidBiT, the cleavable BA probe (DADPS-biotin-alkyne) identified and quantified more than double the number of peptides compared to uncleavable BA [1]. This >2-fold improvement in peptide identifications translates to detection of more than 50% additional proteins in the same experimental workflow [2]. The superior performance is attributed to the removal of the bulky biotin tag prior to MS analysis, which otherwise impairs peptide ionization efficiency and complicates spectral interpretation due to biotin-specific fragment ions [1].

BONCAT Quantitative proteomics TMT labeling

Orthogonal Trifunctional Architecture Supports Sequential Click Chemistry and Affinity Capture Without Cross-Reactivity

Biotin-PEG4-PC-PEG4-alkyne presents three orthogonal functional handles in a single molecule: (1) a biotin group for high-affinity streptavidin binding (Kd ~10⁻¹⁵ M), (2) a photocleavable linker for UV-triggered release, and (3) a terminal alkyne for CuAAC click chemistry with azide-containing molecules [1]. This trifunctional design contrasts with standard monofunctional or bifunctional biotinylation reagents (e.g., Biotin-PEG4-alkyne without PC linker, or PC-Biotin-PEG3-alkyne with only single PEG3 spacer) that lack either the cleavable element or sufficient spacing . In PROTAC synthesis applications, the compound serves as a PEG-based linker that can conjugate an E3 ligase ligand (via click chemistry) while providing a biotin handle for pull-down validation of ternary complex formation .

PROTAC synthesis Multifunctional probes Click chemistry

Biotin-PEG4-PC-PEG4-alkyne: Prioritized Application Scenarios Based on Quantitative Performance Evidence


O-GlcNAc and PTM Proteomics: Site-Specific Enrichment with Maximal Coverage Depth

In O-GlcNAc and other post-translational modification (PTM) proteomics workflows, Biotin-PEG4-PC-PEG4-alkyne—via its PC-biotin-alkyne functional core—enables chemoenzymatic labeling of modified glycans with azide-containing sugar analogs, followed by CuAAC click conjugation of the biotin handle, streptavidin enrichment, and UV-triggered photorelease of captured glycopeptides. Head-to-head comparison data demonstrates that PC-biotin-alkyne workflows identify 2,906 unambiguous O-GlcNAc sites from mouse brain lysates, outperforming Dde- and Diazo-cleavable alternatives and yielding 1,611 previously unreported sites [1]. This superior depth directly addresses the need for high-coverage PTM mapping in biomarker discovery and cell signaling studies.

Native Protein Purification and Functional Proteome Microarray Fabrication

For structural biology and protein interaction screening, Biotin-PEG4-PC-PEG4-alkyne supports one-step native affinity purification with photocleavable release (PC-SNAG method), achieving higher purity than His-tag IMAC purification while maintaining comparable yields and fully preserving native enzymatic activity of the eluted proteins [2]. Unlike harsh elution from standard streptavidin (boiling, SDS, or low pH) that destroys protein folding, UV photorelease yields functionally intact proteins ready for direct printing onto proteome microarrays or downstream biochemical assays without buffer exchange or refolding steps [2].

BONCAT and Quantitative Newly Synthesized Protein (NSP) Detection

In BONCAT-DidBiT quantitative proteomics experiments, the cleavable biotin-alkyne architecture of Biotin-PEG4-PC-PEG4-alkyne provides >2-fold improvement in peptide identifications and >50% increase in protein identifications compared to non-cleavable biotin-alkyne probes [3]. This performance differential arises because photocleavage removes the bulky biotin moiety prior to LC-MS/MS analysis, eliminating ionization suppression and simplifying spectral interpretation. Researchers quantifying translational dynamics or cellular responses to stimuli should procure this cleavable variant to maximize detection sensitivity of low-abundance newly synthesized proteins.

PROTAC Ternary Complex Validation and Multifunctional Probe Assembly

In targeted protein degradation research, Biotin-PEG4-PC-PEG4-alkyne serves dual roles: as a PEG-based PROTAC linker for assembling bifunctional degrader molecules via CuAAC click chemistry, and simultaneously as a biotin affinity tag for streptavidin pull-down validation of ternary complex formation between E3 ligase, PROTAC, and target protein . The dual-PEG4 spacer architecture provides the extended linker length and conformational flexibility required for optimal ternary complex geometry, while the orthogonal photocleavable handle enables gentle elution of captured protein complexes for subsequent analysis .

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